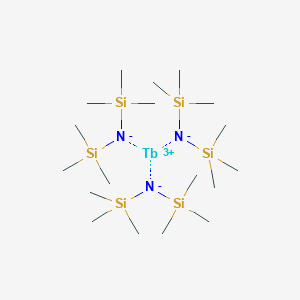
Terbium(III) bis(trimethylsilyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium(III) bis(trimethylsilyl)amide is a coordination complex composed of a terbium cation and three bis(trimethylsilyl)amide anions. This compound is part of a broader category of metal amides, which are known for their unique properties and applications in various fields of science and industry. The chemical formula for this compound is Tb(N(Si(CH₃)₃)₂)₃ .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Terbium(III) bis(trimethylsilyl)amide typically involves the reaction of anhydrous terbium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{TbCl}_3 + 3 \text{Na(N(Si(CH}_3)_3)_2)} \rightarrow \text{Tb(N(Si(CH}_3)_3)_2)_3 + 3 \text{NaCl} ] The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of inert atmospheres and anhydrous conditions is crucial to prevent contamination and degradation of the compound .
化学反応の分析
Types of Reactions: Terbium(III) bis(trimethylsilyl)amide undergoes various types of chemical reactions, including:
Substitution Reactions: The bis(trimethylsilyl)amide ligands can be substituted with other ligands, leading to the formation of new coordination complexes.
Oxidation and Reduction Reactions: The terbium center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Hydrolysis: The compound reacts with water, leading to the formation of terbium hydroxide and bis(trimethylsilyl)amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other ligands such as phosphines, amines, and halides. The reactions are typically carried out in nonpolar solvents under inert atmospheres.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: The reaction with water is typically carried out under controlled conditions to prevent rapid decomposition.
Major Products Formed:
Substitution Reactions: New coordination complexes with different ligands.
Oxidation and Reduction Reactions: Terbium compounds with different oxidation states.
Hydrolysis: Terbium hydroxide and bis(trimethylsilyl)amine.
科学的研究の応用
Terbium(III) bis(trimethylsilyl)amide has diverse applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials, including luminescent materials and magnetic materials.
Luminescent Devices: Due to its unique optical properties, it is used in the development of luminescent devices and phosphors.
Coordination Chemistry: It serves as a precursor for the synthesis of other coordination complexes and organometallic compounds.
作用機序
The mechanism of action of Terbium(III) bis(trimethylsilyl)amide involves the coordination of the bis(trimethylsilyl)amide ligands to the terbium center. This coordination stabilizes the terbium ion and enhances its reactivity. The bulky bis(trimethylsilyl)amide ligands also provide steric protection, preventing unwanted side reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands, which can be modified to achieve desired reactivity and selectivity .
類似化合物との比較
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III): Similar in structure but contains lanthanum instead of terbium.
Tris[N,N-bis(trimethylsilyl)amide]cerium(III): Contains cerium and exhibits different reactivity and applications.
Tris[N,N-bis(trimethylsilyl)amide]europium(III): Contains europium and is used in different luminescent applications.
Uniqueness: Terbium(III) bis(trimethylsilyl)amide is unique due to its specific optical and magnetic properties, which make it suitable for specialized applications in luminescent devices and advanced materials. Its reactivity and stability are also influenced by the specific electronic configuration of the terbium ion, distinguishing it from other similar compounds .
特性
IUPAC Name |
bis(trimethylsilyl)azanide;terbium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Tb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYWVHBVKMYGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109433-86-5 |
Source


|
| Record name | Tris[N,N-bis(trimethylsilyl)amide]terbium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














